

SAH-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SAH-d4	
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In-Depth Technical Guide to SAH-d4

This guide provides comprehensive technical information on S-Adenosylhomocysteine-d4 (SAH-d4), a deuterated internal standard crucial for the accurate quantification of S-Adenosylhomocysteine (SAH) in biological matrices. Designed for researchers, scientists, and drug development professionals, this document outlines its physicochemical properties, its central role in metabolic pathways, and detailed protocols for its application in mass spectrometry-based quantification.

Core Compound Data

SAH-d4 serves as an ideal internal standard for quantifying its endogenous, unlabeled counterpart, SAH. Its near-identical physicochemical properties to SAH ensure it behaves similarly during sample preparation and analysis, correcting for variability and matrix effects.[1] Key quantitative data for **SAH-d4** are summarized below.



Parameter	Value	Reference
CAS Number (unlabeled)	979-92-0	[1]
Molecular Formula	C14H16D4N6O5S	[2][3]
Molecular Weight	388.4 g/mol	[2]
Synonyms	s-(5'-deoxyadenosin-5'-yl)-l- homocysteine-d4, SAH-d4	[2]
Purity	≥99% deuterated forms (d1-d4)	[2]
Solubility	DMF: 1 mg/ml, DMSO: 5 mg/ml, PBS (pH 7.2): 5 mg/ml	[3]

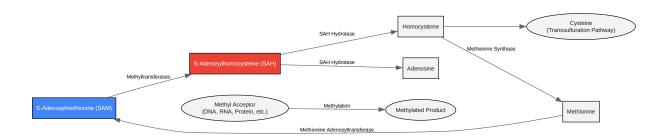
The Role of SAH in Cellular Metabolism

S-Adenosylhomocysteine (SAH) is a critical intermediate in the methionine cycle, a fundamental metabolic pathway in all mammalian cells.[2] This cycle is responsible for the regeneration of methionine and is central to cellular methylation reactions. S-Adenosylmethionine (SAM), the universal methyl donor, transfers its methyl group to various substrates, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases. Upon donation of its methyl group, SAM is converted to SAH.

SAH is a potent inhibitor of methyltransferase reactions; therefore, its cellular concentration must be tightly regulated. This regulation is primarily achieved through the action of SAH hydrolase, which reversibly cleaves SAH into adenosine and homocysteine. The homocysteine can then be remethylated to methionine, completing the cycle, or enter the transsulfuration pathway for cysteine synthesis.[2] The ratio of SAM to SAH is often used as an indicator of the cell's methylation capacity.

Below is a diagram illustrating the central role of SAH in the methionine cycle.





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The Methionine Cycle and the central role of SAH.

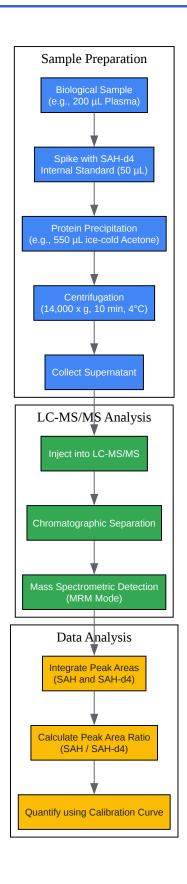
Experimental Protocols

The primary application of **SAH-d4** is as an internal standard for the quantification of SAH in biological samples, such as plasma, serum, and cell lysates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] The use of a stable isotope-labeled internal standard like **SAH-d4** is considered the gold standard for accurate quantification as it corrects for variations in sample preparation, injection volume, and matrix effects.[1]

General Workflow for SAH Quantification using LC-MS/MS

The general workflow involves sample preparation to extract SAH and remove interfering substances, followed by chromatographic separation and detection by tandem mass spectrometry.





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General workflow for SAH quantification by LC-MS/MS.



Detailed Protocol for SAH Quantification in Plasma

This protocol provides a step-by-step guide for the extraction and quantification of SAH from plasma samples.

Materials:

- Plasma samples
- SAH-d4 internal standard solution (e.g., 5 μmol/L in 0.1% formic acid)
- · Ice-cold acetone
- Microcentrifuge tubes
- Centrifuge capable of high speeds and refrigeration
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - 1. In a microcentrifuge tube, add 200 μL of plasma.[4]
 - 2. Spike the sample with 50 µL of the **SAH-d4** internal standard solution.[4]
 - 3. Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.[4]
 - 4. Add 550 μL of ice-cold acetone to precipitate proteins.[4]
 - 5. Vortex vigorously for 10 minutes and incubate at 4°C for an additional 10 minutes.[4]
 - 6. Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5]
 - 7. Carefully transfer the clear supernatant to an HPLC autosampler vial for analysis.[4]
- LC-MS/MS Analysis:



- Chromatographic Separation: Utilize a suitable C18 or specialized column for polar analytes. A gradient elution with mobile phases such as 0.1% formic acid in water and acetonitrile is commonly used.
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization
 (ESI) mode. Monitor the following multiple reaction monitoring (MRM) transitions:
 - SAH: m/z 385.1 → 136.2[4]
 - SAH-d4: The precursor ion will be shifted by +4 (m/z 389.1), while the product ion may remain the same or shift depending on the location of the deuterium labels. A common transition for a related d5-SAH is m/z 390.0 → 137.2, suggesting the product ion for d4-SAH would likely be m/z 389.1 → 136.2 or a related fragment.[4] The exact m/z values should be optimized for the specific instrument.
- Data Analysis:
 - 1. Integrate the peak areas for both the endogenous SAH and the **SAH-d4** internal standard.
 - 2. Construct a calibration curve by plotting the ratio of the peak area of SAH to the peak area of SAH-d4 against the concentration of SAH standards.
 - 3. Determine the concentration of SAH in the unknown samples by interpolating their peak area ratios on the calibration curve.[6]

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- To cite this document: BenchChem. [SAH-d4 CAS number and molecular weight].
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